

# Pharmacological Profile of N-Methylmescaline Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: *N-Methylmescaline hydrochloride*

Cat. No.: *B3025681*

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## Abstract

N-Methylmescaline (NMM), the N-methylated analog of the classic psychedelic mescaline, is a naturally occurring phenethylamine found in certain cacti.<sup>[1]</sup> While structurally similar to mescaline, N-methylation significantly alters its pharmacological profile, leading to a notable attenuation of psychedelic activity. This technical guide provides a comprehensive overview of the current knowledge on the pharmacological properties of **N-Methylmescaline hydrochloride**, focusing on its receptor binding affinity, in vivo effects, and the underlying experimental methodologies. Due to the limited availability of specific quantitative data for N-Methylmescaline, comparative data for mescaline is provided where relevant to offer context.

## Introduction

N-Methylmescaline is a substituted phenethylamine that has been identified in several cactus species, including *Lophophora williamsii* (peyote).<sup>[1]</sup> Its chemical structure is closely related to mescaline, with the addition of a methyl group to the amine.<sup>[1]</sup> This seemingly minor structural modification has profound implications for its interaction with serotonergic receptors and its overall pharmacological effects. Research indicates that N-methylation generally abolishes the hallucinogenic activity of phenethylamines.<sup>[1]</sup> This guide aims to synthesize the available data on **N-Methylmescaline hydrochloride** to serve as a resource for researchers in pharmacology and drug development.

## Receptor Binding Affinity

The primary molecular targets of classic psychedelics are serotonin receptors, particularly the 5-HT<sub>2</sub> family. N-Methylmescaline exhibits a weaker affinity for serotonin receptors compared to mescaline.

### Quantitative Data: Receptor Binding Affinities

Compound	Receptor	Affinity (Ki in nM)	Notes
N-Methylmescaline	Serotonin Receptors (unspecified)	5,250	A <sub>2</sub> value, likely equivalent to Ki. Specific receptor subtype not identified in the source. <a href="#">[1]</a>
Mescaline	Serotonin Receptors (unspecified)	2,240	A <sub>2</sub> value, likely equivalent to Ki. For comparison. <a href="#">[1]</a>
2-Methylmescaline	5-HT <sub>1A</sub>	525	Ki value. Data for a related compound for comparative insight. <a href="#">[2]</a>
5-HT <sub>2A</sub>	1,640	Ki value. Data for a related compound for comparative insight. <a href="#">[2]</a>	
5-HT <sub>2C</sub>	1,094	Ki value. Data for a related compound for comparative insight. <a href="#">[2]</a>	

Note: Data for N-Methylmescaline's affinity at specific serotonin receptor subtypes (e.g., 5-HT<sub>2A</sub>, 5-HT<sub>2C</sub>, 5-HT<sub>1A</sub>) is not readily available in the reviewed literature. The provided data for 2-Methylmescaline, a positional isomer, suggests that methylation can still permit interaction with these key receptors, albeit with varying affinities.

## In Vivo Pharmacology

Animal studies are crucial for understanding the physiological and behavioral effects of a compound. The available in vivo data for N-Methylmescaline indicates a significantly different profile from mescaline.

## Drug Discrimination Studies

Drug discrimination is a behavioral pharmacology paradigm used to assess the subjective effects of drugs. In this test, animals are trained to recognize the effects of a specific drug and differentiate it from a placebo.

Findings: N-Methylmescaline failed to substitute for mescaline in rats trained to discriminate mescaline (25 mg/kg) from saline.<sup>[1]</sup> This suggests that N-Methylmescaline does not produce the same subjective effects as mescaline, which is consistent with the general observation that N-methylation of phenethylamines reduces or eliminates psychedelic activity.<sup>[1]</sup>

## Acute Toxicity

Acute toxicity studies are conducted to determine the potential adverse effects of a substance after a single exposure.

Findings: N-Methylmescaline is reported to be less toxic than mescaline in terms of lethal doses in animals.<sup>[1]</sup>

## Quantitative Data: Acute Toxicity

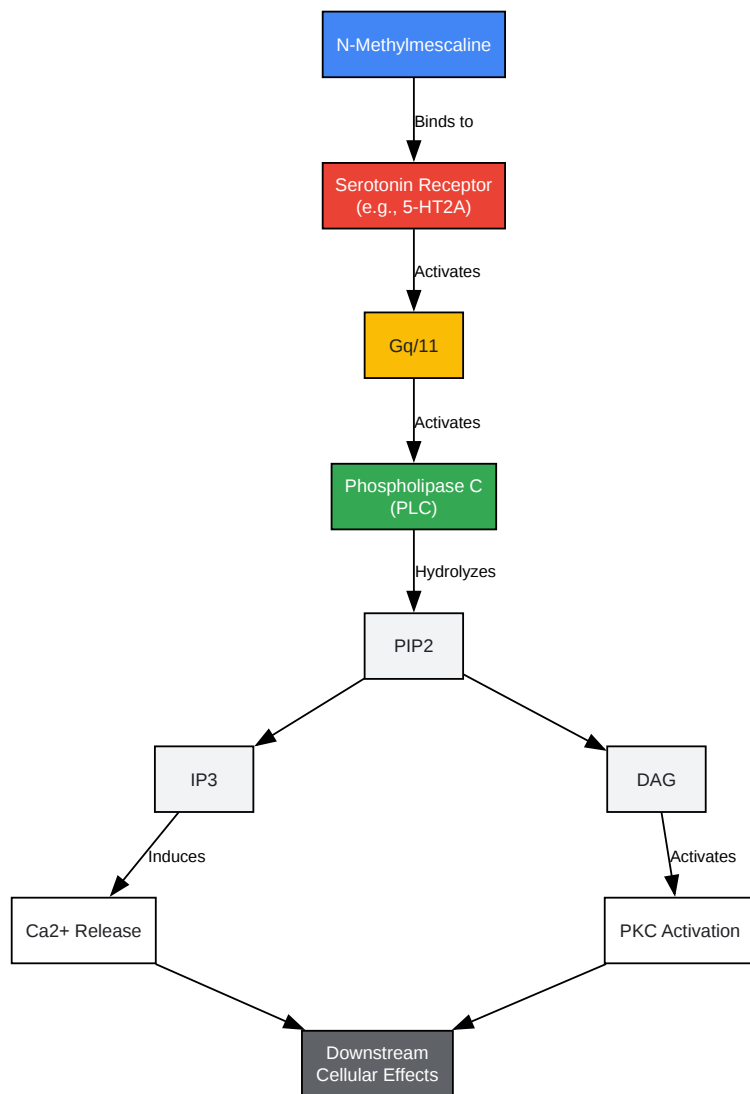
Compound	Animal Model	Route of Administration	LD <sub>50</sub>
N-Methylmescaline	Data Not Available	-	-
Mescaline	Mice	Intraperitoneal (i.p.)	212 - 315 mg/kg <sup>[3]</sup>
Rats	Intraperitoneal (i.p.)	132 - 410 mg/kg <sup>[3]</sup>	

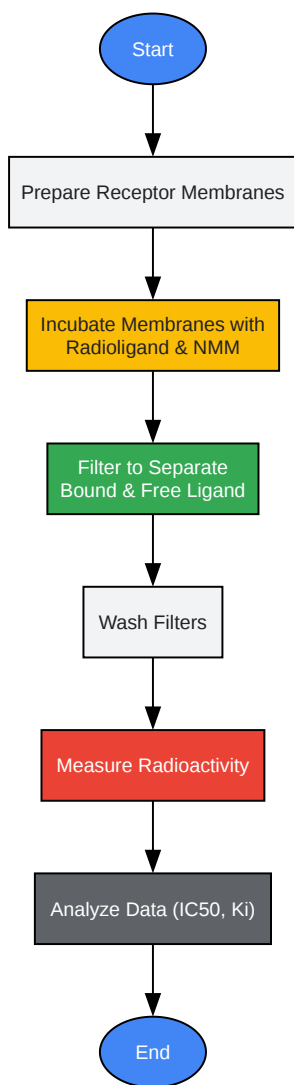
Note: Specific LD<sub>50</sub> values for **N-Methylmescaline hydrochloride** were not found in the reviewed literature. The provided data for mescaline serves as a benchmark for its parent compound.

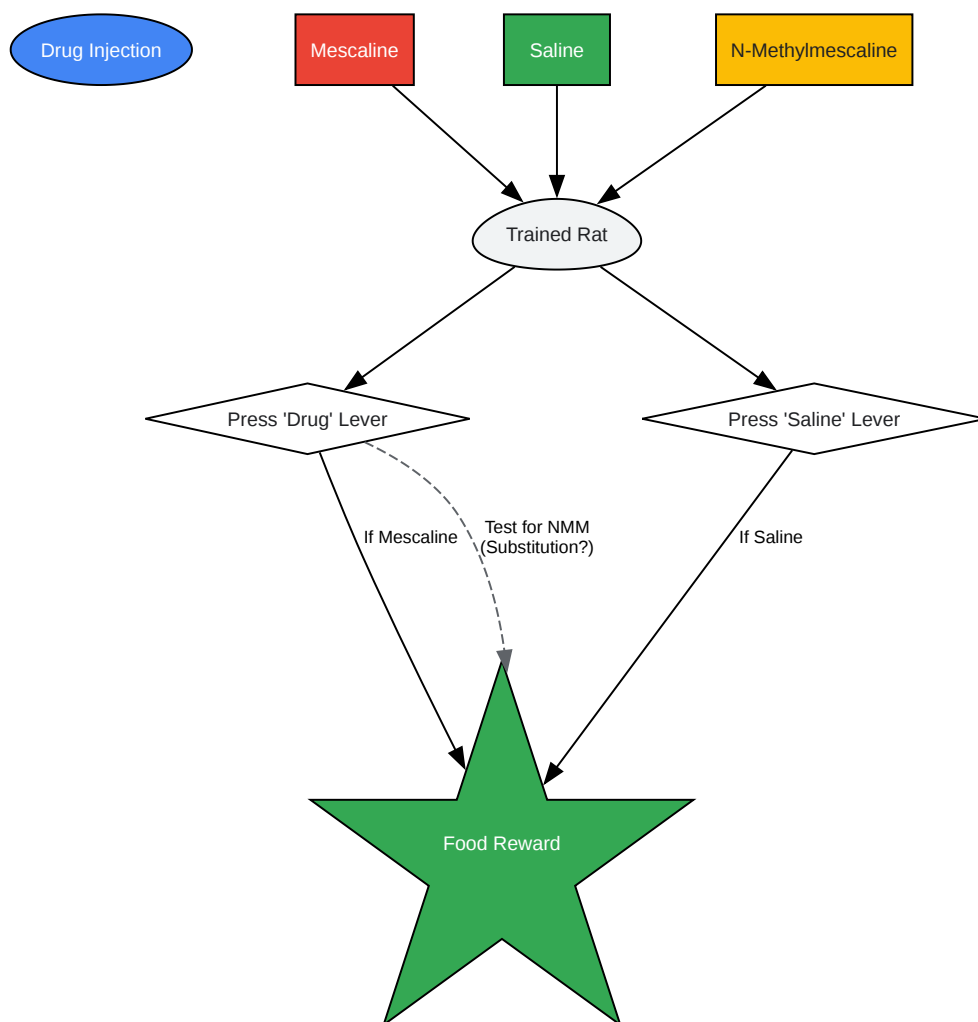
## Signaling Pathways

The interaction of phenethylamines with serotonin receptors initiates intracellular signaling cascades. While specific studies on the signaling pathways activated by N-Methylmescaline are lacking, we can infer potential pathways based on the known signaling of serotonin receptors that are likely targets.

## Diagram: Putative Serotonin Receptor Signaling







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## References

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